Benzyl 2-(Piperidin-4-yl)acetate Hydrochloride

Description

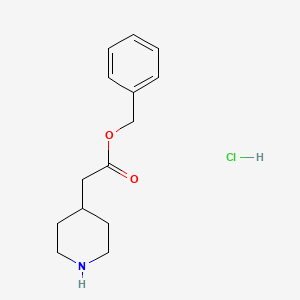

Benzyl 2-(Piperidin-4-yl)acetate Hydrochloride is a piperidine-derived compound featuring a benzyl ester group linked to a piperidin-4-yl moiety via an acetate bridge.

Properties

Molecular Formula |

C14H20ClNO2 |

|---|---|

Molecular Weight |

269.77 g/mol |

IUPAC Name |

benzyl 2-piperidin-4-ylacetate;hydrochloride |

InChI |

InChI=1S/C14H19NO2.ClH/c16-14(10-12-6-8-15-9-7-12)17-11-13-4-2-1-3-5-13;/h1-5,12,15H,6-11H2;1H |

InChI Key |

ATHZZTANGSNVKU-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1CC(=O)OCC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(Piperidin-4-yl)acetate Hydrochloride typically involves the reaction of piperidine with benzyl chloride under specific conditions. The reaction is usually carried out in the presence of a suitable base, such as triethylamine, to facilitate the formation of the benzylpiperidine derivative. The reaction mixture is then subjected to hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process is optimized to ensure high yield and purity of the final product. Purification steps, such as recrystallization or chromatography, may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-(Piperidin-4-yl)acetate Hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

Benzyl 2-(Piperidin-4-yl)acetate Hydrochloride has found applications in various scientific fields:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including its role as a monoamine releasing agent.

Medicine: Research is ongoing to explore its therapeutic potential in treating various medical conditions.

Industry: It is utilized in the pharmaceutical and chemical industries for the synthesis of active pharmaceutical ingredients (APIs) and other chemical products.

Mechanism of Action

The mechanism by which Benzyl 2-(Piperidin-4-yl)acetate Hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound acts as a monoamine releasing agent, selectively releasing neurotransmitters such as dopamine, norepinephrine, and serotonin. This mechanism is crucial in its potential therapeutic applications.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The compound’s closest structural analogs differ in ester groups, substitution patterns, or backbone modifications. Key examples include:

Table 1: Structural and Functional Comparison

Key Observations :

- Backbone Modifications : Methyl 4-(piperidin-4-yl)benzoate hydrochloride (CAS 936130-82-4) replaces the acetate with a benzoate group, introducing aromaticity and rigidity, which may affect receptor binding .

- Substituent Effects: Compounds like Benzyl 3-(aminomethyl)-5-methylpiperidine-1-carboxylate hydrochloride (95% purity) demonstrate how additional substituents (e.g., aminomethyl, methyl groups) can influence solubility and synthetic utility .

- Functional Group Differences : Carbamate derivatives (e.g., Benzyl Methyl(piperidin-4-yl)carbamate Hydrochloride) exhibit distinct reactivity due to the carbamate’s hydrolytic stability compared to esters .

Research and Application Gaps

- Purity and Synthesis : High-purity analogs (e.g., 95% purity in Combi-Blocks catalog compounds) suggest rigorous synthesis protocols, though the target compound’s purity data is unspecified .

- Toxicological Data: Limited studies on piperidine derivatives’ toxicity (e.g., Benzyl 4-aminopiperidine-1-carboxylate) highlight the need for further investigation .

Biological Activity

Benzyl 2-(Piperidin-4-yl)acetate Hydrochloride (BPAC) is an organic compound notable for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and comparative analyses with related compounds.

Chemical Structure and Properties

BPAC is characterized by a unique structural composition that includes:

- Benzyl Group : Enhances lipophilicity and facilitates interactions with biological membranes.

- Piperidin-4-yl Moiety : Imparts basicity and potential for receptor interactions.

- Acetate Group : Functions as a reactive ester, enabling further chemical transformations.

The molecular formula is CHClNO, with a molecular weight of approximately 255.73 g/mol. Its structure allows for various modifications that can enhance its biological activity.

Research indicates that BPAC exhibits several mechanisms of action, primarily through interactions with specific biological targets:

- Antiviral Activity : BPAC derivatives have shown effectiveness against influenza viruses, indicating potential as antiviral agents. Molecular docking studies suggest favorable binding affinities to viral proteins, enhancing its therapeutic potential against viral infections .

- Anti-inflammatory Effects : Certain derivatives interact with enzymes involved in inflammatory pathways. For instance, the inhibition of soluble epoxide hydrolase (sEH) has been linked to pain relief and anti-inflammatory effects .

- Neuroprotective Properties : Some studies have indicated that BPAC may confer neuroprotective effects, particularly in models of neurodegeneration .

Comparative Analysis with Related Compounds

To understand the unique attributes of BPAC, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Benzyl-Piperidine | Contains a benzyl group attached to piperidine | Lacks acetate functionality |

| 4-Fluorobenzyl-Piperidine | Similar piperidine structure with fluorine substitution | Enhanced lipophilicity due to fluorine |

| Piperidinopropanoic Acid | Piperidine ring with propanoic acid | Contains a carboxylic acid instead of ester |

| N-Benzyl-N-Methyl-Piperidine | Benzyl and methyl groups on piperidine | Methyl substitution may alter pharmacokinetics |

BPAC stands out due to its specific combination of an acetate group and a piperidine ring, allowing for unique reactivity patterns and biological interactions not present in other similar compounds .

Case Studies and Research Findings

- Anticancer Activity : A study highlighted the antiproliferative effects of benzoylpiperidine derivatives on various cancer cell lines, demonstrating IC values ranging from 19.9 to 75.3 µM against breast and ovarian cancer cells . This suggests the potential for BPAC in cancer therapeutics.

- Enzyme Inhibition Studies : Research on benzoylpiperidine derivatives showed significant inhibition of monoacylglycerol lipase (MAGL), with IC values as low as 80 nM for certain modifications . These findings indicate that structural modifications can enhance enzyme inhibitory activity.

- Neuroprotective Screening : In preliminary screenings using SH-SY5Y cells, some BPAC derivatives exhibited moderate neuroprotective effects against glutamate-induced cell death, suggesting potential applications in neurodegenerative conditions .

Q & A

Q. What are the recommended methods for synthesizing Benzyl 2-(Piperidin-4-yl)acetate Hydrochloride, and how can purity be optimized?

Methodological Answer: Synthesis typically involves esterification of piperidin-4-ylacetic acid with benzyl alcohol under acidic conditions, followed by hydrochloride salt formation. Key steps include:

- Reagent Selection: Use coupling agents like DCC (N,N'-dicyclohexylcarbarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance esterification efficiency .

- Purification: Employ column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to isolate intermediates. Final purity (>95%) is confirmed via HPLC (C18 column, mobile phase: 0.1% TFA in water/acetonitrile) .

- Salt Formation: React the free base with HCl in anhydrous ether to precipitate the hydrochloride salt. Monitor pH to ensure stoichiometric equivalence .

Q. How should researchers assess the compound’s stability during storage and experimental use?

Methodological Answer: Stability is pH- and temperature-dependent. Key protocols include:

- Storage: Store at -20°C in airtight, light-protected containers under inert gas (argon/nitrogen) to prevent hydrolysis and oxidation .

- Stability Assays: Conduct accelerated degradation studies at 40°C/75% relative humidity for 4 weeks. Analyze degradation products via LC-MS to identify primary degradation pathways (e.g., ester hydrolysis) .

- In-Use Stability: Prepare fresh solutions in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) and monitor via UV-Vis spectroscopy (λ = 260 nm) over 24 hours .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation: Use H/C NMR (DMSO-d6) to verify ester and piperidine moieties. Key signals: benzyl protons (δ 7.3–7.5 ppm), piperidine CH (δ 2.5–3.0 ppm) .

- Mass Spectrometry: High-resolution ESI-MS (positive mode) for molecular ion [M+H] (calculated m/z 264.16) and isotopic pattern matching .

- Elemental Analysis: Confirm C, H, N, Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer: Discrepancies often arise from assay conditions or off-target effects. Mitigation strategies:

- Dose-Response Curves: Perform assays at multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects. Use GraphPad Prism for IC/EC calculations .

- Receptor Profiling: Screen against panels (e.g., CEREP Psychoactive Drug Panel) to identify off-target interactions. Cross-validate with CRISPR knockouts of suspected receptors .

- Solubility Adjustments: Pre-dissolve in DMSO (<0.1% final concentration) and verify solubility in assay buffers via dynamic light scattering .

Q. What experimental designs are optimal for studying the compound’s pharmacokinetics (PK) in preclinical models?

Methodological Answer:

- In Vivo PK: Administer intravenously (1 mg/kg) and orally (10 mg/kg) in rodents. Collect plasma samples at 0.5, 2, 6, 12, and 24 hours. Quantify via LC-MS/MS with deuterated internal standards .

- Tissue Distribution: Sacrifice animals at terminal timepoints, homogenize tissues, and extract using protein precipitation (acetonitrile). Normalize to tissue weight for AUC calculations .

- Metabolite Identification: Incubate with liver microsomes (human/rodent) and analyze metabolites via UPLC-QTOF. Compare fragmentation patterns with synthetic standards .

Q. How can structural modifications enhance the compound’s blood-brain barrier (BBB) penetration?

Methodological Answer:

- In Silico Modeling: Use SwissADME or BBB Predictor to estimate logP (optimal range: 2–3) and polar surface area (<90 Å). Introduce lipophilic groups (e.g., fluorinated benzyl) while minimizing hydrogen bond donors .

- PAMPA-BBB Assay: Measure permeability in vitro using artificial membrane-coated plates. Compare with reference compounds (e.g., caffeine for high permeability) .

- In Vivo Validation: Perform brain/plasma ratio studies in mice. Perfuse brains with saline to remove residual blood before homogenization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.